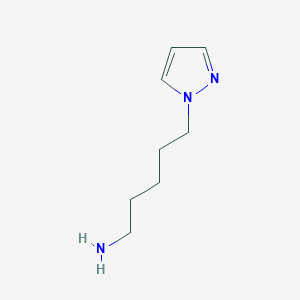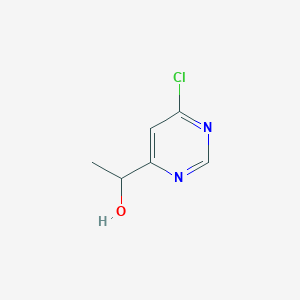
ETHYL (S)-2-(BENZYLOXY)PROPIONATE
描述
®-Ethyl 2-benzyloxypropionate is an organic compound with the molecular formula C12H16O3. It is a chiral ester, often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its clear, colorless oil form and is known for its role in the preparation of optically active derivatives.
准备方法
Synthetic Routes and Reaction Conditions
®-Ethyl 2-benzyloxypropionate can be synthesized through several methods. One common route involves the reaction of ethyl lactate with benzyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the esterification of ®-2-benzyloxypropionic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ®-Ethyl 2-benzyloxypropionate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized enzymes for the stereoselective hydrolysis of racemic mixtures is also a common approach, providing high enantiomeric purity.
化学反应分析
Types of Reactions
®-Ethyl 2-benzyloxypropionate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form the corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: ®-2-benzyloxypropanol.
Substitution: Various substituted benzyloxypropionates depending on the nucleophile used.
科学研究应用
®-Ethyl 2-benzyloxypropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of chiral compounds and as a building block in organic synthesis.
Biology: Employed in the preparation of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.
Industry: Applied in the production of fine chemicals and as a precursor in the manufacture of specialty chemicals.
作用机制
The mechanism of action of ®-Ethyl 2-benzyloxypropionate largely depends on its role as an intermediate in various chemical reactions. It acts by providing a chiral center that can be further modified to produce optically active compounds. The molecular targets and pathways involved are specific to the final product synthesized from this intermediate.
相似化合物的比较
Similar Compounds
(S)-Ethyl 2-benzyloxypropionate: The enantiomer of ®-Ethyl 2-benzyloxypropionate, used in similar applications but with different stereochemical properties.
Ethyl 2-benzyloxyacetate: A similar ester with a different carbon chain length, used in organic synthesis.
Methyl 2-benzyloxypropionate: Another ester with a different alkyl group, used in the synthesis of various organic compounds.
Uniqueness
®-Ethyl 2-benzyloxypropionate is unique due to its chiral nature, making it valuable in the synthesis of optically active compounds. Its specific stereochemistry allows for the production of enantiomerically pure pharmaceuticals and fine chemicals, which is crucial in many applications.
This detailed article provides a comprehensive overview of ®-Ethyl 2-benzyloxypropionate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
ethyl (2R)-2-phenylmethoxypropanoate |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1 |
InChI 键 |
YECFQHZUGDYXTN-SNVBAGLBSA-N |
手性 SMILES |
CCOC(=O)[C@@H](C)OCC1=CC=CC=C1 |
规范 SMILES |
CCOC(=O)C(C)OCC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(3-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol](/img/structure/B8585649.png)

![5-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B8585668.png)


![N-[(5-Benzoyl-2-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B8585680.png)





![6-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8585717.png)

